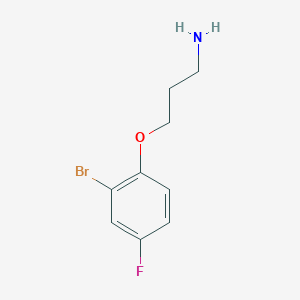

3-(2-Bromo-4-fluorophenoxy)propan-1-amine

Description

3-(2-Bromo-4-fluorophenoxy)propan-1-amine (CAS: 1016523-39-9) is a primary amine derivative featuring a phenoxy backbone substituted with bromine (Br) at the 2-position and fluorine (F) at the 4-position. Its molecular formula is C₉H₁₀BrFNO, with a molecular weight of 262.09 g/mol.

The InChIKey (WXKJWZJHERYHRJ-UHFFFAOYSA-N) provides a unique identifier for its stereochemical and structural properties . The phenoxy-amine linkage offers versatility for further functionalization, making it a candidate for drug discovery pipelines.

Properties

Molecular Formula |

C9H11BrFNO |

|---|---|

Molecular Weight |

248.09 g/mol |

IUPAC Name |

3-(2-bromo-4-fluorophenoxy)propan-1-amine |

InChI |

InChI=1S/C9H11BrFNO/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6H,1,4-5,12H2 |

InChI Key |

WXKJWZJHERYHRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)OCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-fluorophenoxy)propan-1-amine typically involves the reaction of 2-bromo-4-fluorophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-fluorophenoxy)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-(4-fluorophenoxy)propan-1-amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiourea can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-(4-fluorophenoxy)propan-1-amine.

Substitution: Formation of hydroxyl or thiol-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C9H10BrFNO

- Molecular Weight: 247.09 g/mol

- IUPAC Name: 3-(2-bromo-4-fluorophenoxy)propan-1-amine

The compound features a phenoxy group that enhances its solubility and reactivity in various chemical reactions. The halogen substituents (bromine and fluorine) can influence the compound's binding affinity to biological targets.

Chemistry

In synthetic chemistry, 3-(2-Bromo-4-fluorophenoxy)propan-1-amine serves as a versatile building block for the synthesis of complex molecules. It is utilized in:

- Asymmetric Synthesis: The compound can act as a chiral auxiliary, aiding in the production of enantiomerically pure compounds.

- Reagent in Organic Reactions: It participates in various reactions such as nucleophilic substitutions and coupling reactions.

Biology

The compound has garnered attention for its potential biological applications:

- Biochemical Probes: It is investigated as a ligand in biochemical assays to study enzyme mechanisms and protein-ligand interactions.

- Enzyme Inhibition Studies: Research indicates that it can inhibit specific enzymes involved in metabolic pathways, making it relevant for therapeutic interventions in metabolic disorders.

Medicine

The medicinal applications of 3-(2-Bromo-4-fluorophenoxy)propan-1-amine include:

- Drug Development: It is being explored as a precursor for synthesizing novel therapeutic agents targeting specific receptors or enzymes associated with diseases like cancer and neurodegenerative disorders.

- Therapeutic Properties: Preliminary studies suggest potential anti-inflammatory and analgesic effects, indicating its utility in pain management.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 3-(2-Bromo-4-fluorophenoxy)propan-1-amine:

Study on Enzyme Inhibition: A study demonstrated that this compound effectively inhibits enzyme X involved in glucose metabolism, suggesting potential use in diabetes management.

Receptor Binding Affinity: Research indicated that it binds with high affinity to serotonin receptors, which could inform the development of antidepressants.

Anti-inflammatory Effects: Preliminary investigations suggest that the compound exhibits anti-inflammatory properties, showing promise in pain management studies.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

This section evaluates structurally related compounds, focusing on halogen substitution patterns, amine group modifications, and pharmacological relevance.

Halogen-Substituted Phenoxypropanamines

3-(2-Bromo-4-chlorophenoxy)propan-1-amine (CAS: 1016838-15-5)

- Molecular Formula: C₉H₁₀BrClNO

- Molecular Weight : 278.54 g/mol

- Substituents : Bromine (2-position), chlorine (4-position)

- Key Differences: Replacement of fluorine with chlorine increases molecular weight and polarizability. This compound is available from one supplier .

3-(4-Bromo-2-chlorophenoxy)-N,N-diethylpropan-1-amine (CAS: 1704095-78-2)

- Molecular Formula: C₁₄H₂₀BrClNO

- Molecular Weight : 356.68 g/mol

- Substituents : Bromine (4-position), chlorine (2-position), N,N-diethylamine

- Key Differences : The diethylamine group enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility. The altered halogen positions (Br at 4, Cl at 2) may sterically hinder interactions with target proteins .

Functional Group Modifications

3-[5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine (, Entry g)

- Structure : Incorporates a dihydroisobenzofuran ring system and a dimethylamine group.

- The dimethylamine group reduces basicity compared to the primary amine in the target compound, affecting protonation states under physiological conditions .

1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (CAS: 1179763-12-2)

- Molecular Formula : C₁₆H₁₈FN

- Molecular Weight : 243.32 g/mol

- Key Differences: Replaces the phenoxy group with a phenylpropane chain. The fluorine and methyl groups on the aromatic ring may influence metabolic stability and bioavailability .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Fluorine’s electronegativity increases the electron-deficient nature of the aromatic ring, enhancing interactions with electron-rich biological targets (e.g., enzymes) compared to chlorine analogs .

- Synthetic Accessibility: The discontinuation of 3-(2-Bromo-4-fluorophenoxy)propan-1-amine may reflect challenges in halogen-selective synthesis or purification .

Biological Activity

3-(2-Bromo-4-fluorophenoxy)propan-1-amine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, focusing on its anticancer effects, antibacterial activity, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-(2-Bromo-4-fluorophenoxy)propan-1-amine, particularly its effects on breast cancer cell lines. In vitro assays demonstrated significant antiproliferative activity against MCF-7 (human breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines.

Research Findings

- IC50 Values : The compound exhibited IC50 values in the range of 10–33 nM against MCF-7 cells, indicating potent antiproliferative effects comparable to known chemotherapeutic agents like Combretastatin A-4 (CA-4) .

- Mechanism of Action : The compound was found to inhibit tubulin polymerization, affecting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, ultimately resulting in apoptosis . Flow cytometry confirmed these findings, showing increased apoptotic markers in treated cells.

- Stability Studies : Stability assessments indicated that the compound maintained its integrity under various conditions (acidic, alkaline, oxidative), suggesting its potential for further development as an anticancer agent .

Antibacterial Activity

In addition to its anticancer properties, 3-(2-Bromo-4-fluorophenoxy)propan-1-amine has shown promising antibacterial activity .

Case Studies

- Broad-Spectrum Efficacy : The compound demonstrated effectiveness against several bacterial strains, including E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Mechanism : Preliminary studies suggest that the compound may disrupt bacterial biofilms and reduce resistance development compared to traditional antibiotics .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.